4-Chloro-6-fluoroquinoline
Overview
Description
4-Chloro-6-fluoroquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H5ClFN It is a derivative of quinoline, where the hydrogen atoms at positions 4 and 6 are replaced by chlorine and fluorine atoms, respectively
Mechanism of Action
Target of Action
The primary target of 4-Chloro-6-fluoroquinoline is the respiratory system . .
Mode of Action
Quinolines, in general, are known to inhibit bacterial dna synthesis by forming a ternary complex with a dna molecule and gyrase and topoisomerase iv enzymes .
Biochemical Pathways
Given its structural similarity to other quinolines, it may affect dna replication and transcription processes in bacteria .
Pharmacokinetics
It is suggested to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
Given its potential target and mode of action, it may lead to the inhibition of bacterial growth by interfering with dna synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-fluoroquinoline typically involves the cyclization of appropriate precursors. One common method starts with para-fluoroaniline, which undergoes a Michael addition reaction with acrylic acid to form an intermediate. This intermediate then undergoes a condensation cyclization reaction to yield 6-fluoro-2,3-dihydroquinoline-4(1H)-one, which is subsequently chlorinated to produce this compound .
Industrial Production Methods: For industrial-scale production, the process may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The starting materials and intermediates are often chosen based on their availability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-fluoroquinoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under suitable conditions.
Electrophilic Substitution: The fluorine atom can participate in electrophilic substitution reactions, although it is less reactive due to its electron-withdrawing nature.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or nitric acid under controlled conditions.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while oxidation can produce quinoline N-oxides .
Scientific Research Applications
4-Chloro-6-fluoroquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with antibacterial and antiviral properties.
Material Science: It is used in the development of organic semiconductors and liquid crystals.
Biological Studies: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules
Comparison with Similar Compounds
6-Fluoroquinoline: Similar structure but lacks the chlorine atom at position 4.
4-Chloro-8-fluoroquinoline: Similar structure but has the fluorine atom at position 8 instead of 6.
4-Amino-6-fluoroquinoline: Similar structure but has an amino group at position 4 instead of chlorine.
Uniqueness: 4-Chloro-6-fluoroquinoline is unique due to the specific positioning of the chlorine and fluorine atoms, which imparts distinct chemical and biological properties. This unique arrangement can influence its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-chloro-6-fluoroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-8-3-4-12-9-2-1-6(11)5-7(8)9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTQPWIDUQGUGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371460 | |
Record name | 4-Chloro-6-fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
391-77-5 | |
Record name | 4-Chloro-6-fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-6-fluoroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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